molecular formula C19H14 B588307 8-Methylbenz[a]anthracene-d14 CAS No. 1794940-15-0

8-Methylbenz[a]anthracene-d14

Cat. No.: B588307
CAS No.: 1794940-15-0
M. Wt: 256.406
InChI Key: IJGWKTGQVIDRLA-HGWILGJYSA-N
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Description

8-Methylbenz[a]anthracene-d14 is a deuterated form of 8-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylbenz[a]anthracene-d14 involves the incorporation of deuterium atoms into the 8-Methylbenz[a]anthracene molecule. This can be achieved through a series of deuterium exchange reactions under specific conditions. The process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotopes. The production process involves the synthesis of the parent compound, 8-Methylbenz[a]anthracene, followed by deuterium exchange reactions to produce the deuterated version. The final product is then purified and characterized to ensure its isotopic purity and chemical integrity.

Chemical Reactions Analysis

Types of Reactions

8-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for further research and analytical applications .

Scientific Research Applications

8-Methylbenz[a]anthracene-d14 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biological effects. The compound is known to interact with DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA and cause damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylbenz[a]anthracene-d14 is unique due to its stable isotope labeling, which makes it valuable for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in various analytical techniques. This uniqueness sets it apart from other similar compounds and enhances its utility in scientific research .

Properties

CAS No.

1794940-15-0

Molecular Formula

C19H14

Molecular Weight

256.406

IUPAC Name

1,2,3,4,5,6,7,9,10,11,12-undecadeuterio-8-(trideuteriomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H14/c1-13-5-4-7-15-12-19-16(11-18(13)15)10-9-14-6-2-3-8-17(14)19/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

IJGWKTGQVIDRLA-HGWILGJYSA-N

SMILES

CC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C12

Synonyms

8-Monomethylbenz[a]anthracene-d14;  NSC 409458-d14;  5-Methyl-1,2-benzanthracene-d14; 

Origin of Product

United States

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